molecular formula C24H25NO7 B11152574 6-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11152574
M. Wt: 439.5 g/mol
InChI Key: ATBANCPUQUEUMA-UHFFFAOYSA-N
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Description

6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID is a complex organic compound with a unique structure that includes a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated chromen-4-one derivative with phenol.

    Attachment of the acetamido group: This is typically done through an amide coupling reaction using reagents like EDCI or DCC.

    Final assembly: The hexanoic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenoxy and chromen-4-one moieties can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The acetamido and hexanoic acid moieties can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

6-[[2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C24H25NO7/c1-16-24(32-17-8-4-2-5-9-17)23(29)19-12-11-18(14-20(19)31-16)30-15-21(26)25-13-7-3-6-10-22(27)28/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,25,26)(H,27,28)

InChI Key

ATBANCPUQUEUMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCCCC(=O)O)OC3=CC=CC=C3

Origin of Product

United States

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